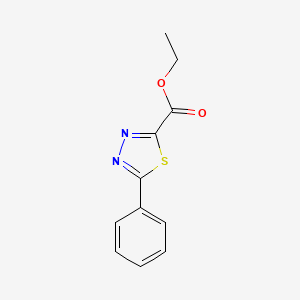

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOSEAOBCVYOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile and privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered heterocyclic system, containing two nitrogen atoms and a sulfur atom, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural similarity is believed to contribute to the ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication processes.[1][2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes and interact with biological targets, often leading to favorable oral absorption and bioavailability.[2]

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, the subject of this guide, is a key derivative within this class of compounds. Its 2,5-disubstituted nature allows for fine-tuning of its physicochemical and biological properties, making it a compound of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, as these characteristics directly influence its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is not extensively documented in publicly available literature, we can infer and estimate several key parameters based on the known properties of structurally similar compounds, such as its oxadiazole analog and other 2,5-disubstituted 1,3,4-thiadiazoles.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |

| Molecular Weight | 234.28 g/mol | Calculated |

| Melting Point | Not available (solid at room temp) | Inferred |

| Boiling Point | Not available | Inferred |

| Solubility | Soluble in polar organic solvents | Inferred[3] |

| pKa | Not available | |

| LogP | ~2.0 - 3.1 | Estimated[4] |

Note: The LogP value is an estimate based on related structures and serves as an indicator of the compound's lipophilicity. Experimental determination is recommended for precise characterization.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related 1,3,4-thiadiazole derivatives, the following spectral characteristics are anticipated for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The ethyl ester group will exhibit a quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃).[5][6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the thiadiazole ring, and the ethyl ester. The carbons of the thiadiazole ring are expected to resonate at a lower field.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1740 cm⁻¹), C=N stretching of the thiadiazole ring, and C-S stretching.[6][7]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5]

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established process in organic chemistry, often involving the cyclization of thiosemicarbazide precursors.[1][4][8] The following is a detailed, step-by-step methodology for the synthesis of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, adapted from established procedures for similar compounds.

Rationale: This synthetic route is chosen for its efficiency and the ready availability of the starting materials. The acid-catalyzed cyclization is a common and effective method for forming the 1,3,4-thiadiazole ring from a thiosemicarbazide intermediate.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl isothiocyanatoformate (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate

-

Reaction Setup: Suspend the synthesized thiosemicarbazide intermediate (1 equivalent) in a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, in a round-bottom flask cooled in an ice bath.

-

Reaction: Stir the mixture at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product should precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate.

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a wide range of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including:

-

Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[1][9]

-

Antimicrobial: This class of compounds has shown significant antibacterial and antifungal activity.

-

Anti-inflammatory: Certain derivatives have exhibited potent anti-inflammatory effects.

-

Anticonvulsant: The 1,3,4-thiadiazole scaffold is present in some anticonvulsant drugs.

The specific substitution pattern of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, with a phenyl group at the 5-position and an ethyl carboxylate at the 2-position, provides a template for further chemical modification to optimize its interaction with various biological targets. The phenyl group can be substituted to explore structure-activity relationships, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to modulate solubility and cell permeability.

Caption: Biological significance and drug development potential of the 1,3,4-thiadiazole scaffold.

Conclusion

References

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. Retrieved from [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (2023, August 29). Retrieved from [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry. (2023, July 31). Retrieved from [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (2024, July 27). Retrieved from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.). Retrieved from [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved from [Link]

-

Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021, March 1). Retrieved from [Link]

-

174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 2, 5-disubstituted-1, 3, 4-thiadiazole derivatives. (n.d.). Retrieved from [Link]

-

Ethyl 5-(5-acetyl-4-methylthiazol-2-ylimino)-4-phenyl-1,3,4-thiadiazole-2-carboxylate. (n.d.). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED-1,3,4-THIxADIAZOLE DERIVATIVES - TSI Journals. (n.d.). Retrieved from [Link]

-

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | C11H10N2O3 | CID 651752 - PubChem. (n.d.). Retrieved from [Link]

-

Green Efficient Synthesis of[1][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. (2025, August 11). Retrieved from [Link]

-

Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem. (n.d.). Retrieved from [Link]

-

2-Methyl-5-phenyl-2,3-dihydro-[1][8]thiadiazole-2-carboxylic acid ethyl ester - 摩熵化学. (n.d.). Retrieved from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC. (n.d.). Retrieved from [Link]

-

Structural studies of 2,5-disubstituted 1,3,4- thiadiazole derivatives from dithioesters under the mild condition. (2020, April 14). Retrieved from [Link]

-

SYNTHESIS OF 5 SUBSTITUTED 1,3,4 THIADIAZOL 2 YL SULFANYLACETIC ACID DERIVATIVES. (n.d.). Retrieved from [Link]

-

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (C11H10N2O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved from [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 2. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | 64837-49-6 [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. isres.org [isres.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rational Design and Therapeutic Profiling of 1,3,4-Thiadiazole Ester Derivatives: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that promise broad-spectrum efficacy but fail during late-stage pharmacokinetic optimization. The 1,3,4-thiadiazole nucleus is a notable exception. When functionalized as an ester derivative, this five-membered heterocyclic system—characterized by its highly aromatic, mesoionic nature—exhibits exceptional metabolic stability, lipophilicity, and target-binding affinity.

This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural rationale, and biological mechanisms of 1,3,4-thiadiazole ester derivatives, designed specifically for researchers and drug development professionals.

Structural Rationale: The 1,3,4-Thiadiazole Ester Pharmacophore

The pharmacological versatility of the 1,3,4-thiadiazole core originates from its unique -N=C-S- toxophoric moiety. The sulfur atom imparts high liposolubility, allowing the molecule to easily cross cellular membranes, while the nitrogen atoms serve as potent hydrogen-bond acceptors[1].

When we introduce an ester linkage (e.g., carboxylate esters) to the 1,3,4-thiadiazole ring, we achieve three critical pharmacokinetic upgrades:

-

Tunable Lipophilicity (LogP): The ester group masks polar functional groups, significantly enhancing intestinal absorption and cellular permeability without violating Lipinski’s Rule of Five[1].

-

Prodrug Capabilities: Esterases in the intracellular environment can hydrolyze the ester bond, releasing the active thiadiazole pharmacophore directly within the tumor microenvironment or bacterial cytoplasm.

-

Phase Promotion: In materials science and biophysics, 1,3,4-thiadiazole esters act as strong promoters of smectic C liquid crystal phases, which translates biologically to excellent integration into lipid bilayers[2].

Synthetic Methodologies: POCl₃-Mediated Cyclodehydration

In my experience, the primary failure point in synthesizing 1,3,4-thiadiazole derivatives lies in the cyclization step. While sulfuric acid is traditionally used, it often leads to oxidative side reactions and poor yields. The use of Phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent is the gold standard for synthesizing these derivatives from carboxylic acids (or ester precursors) and thiosemicarbazide[3].

Below is a self-validating protocol designed to ensure high-purity yields.

Protocol: Synthesis of 5-Substituted-1,3,4-Thiadiazole-2-amine Derivatives

This protocol utilizes a one-pot cyclodehydration mechanism.

-

Step 1: Acyl Chloride Formation. Combine 3.00 mmol of the aromatic carboxylic acid (or ester equivalent) with 10 mL of POCl₃ in a round-bottom flask. Stir for 20 minutes at room temperature.

-

Causality: POCl₃ activates the carbonyl oxygen, converting the acid/ester into a highly reactive acyl chloride intermediate, which is essential for the subsequent nucleophilic attack[3].

-

-

Step 2: Hydrazine Coupling & Cyclization. Add 3.00 mmol of thiosemicarbazide to the mixture. Elevate the temperature to 80–90 °C and stir for 1 hour.

-

Causality: The thermal energy drives the nucleophilic attack of the hydrazine nitrogen onto the acyl carbon. The POCl₃ then facilitates the abstraction of water, forcing the sulfur atom to attack the activated imine, thereby closing the 5-membered thiadiazole ring[4].

-

-

Step 3: Exothermic Quenching. Cool the reaction vessel in an ice bath. Carefully and dropwise, add 40 mL of cold distilled water.

-

Causality: Unreacted POCl₃ reacts violently with water to form phosphoric acid and HCl. The ice bath prevents temperature spikes that would otherwise hydrolyze the newly formed thiadiazole ring back into an open-chain thiosemicarbazone[3].

-

-

Step 4: Reflux and Free-Base Precipitation. Reflux the resulting aqueous suspension for 4 hours. Cool to room temperature and basify the solution to pH 8 using a 50% NaOH solution. Filter the resulting precipitate.

-

Causality: Refluxing breaks down any intermediate phosphoryl adducts. Basification neutralizes the generated HCl, converting the soluble thiadiazole hydrochloride salt into its insoluble free-base form for easy filtration[3].

-

-

Validation Checkpoint: Successful cyclization is confirmed via FT-IR spectroscopy by the disappearance of the carbonyl stretching band (~1700 cm⁻¹) and the emergence of distinct C=N (~1620 cm⁻¹) and C-S-C (~680 cm⁻¹) stretching frequencies[4].

Biological Activity Spectrum: Anticancer & Antimicrobial Efficacy

1,3,4-thiadiazole derivatives have demonstrated profound efficacy as both antimicrobial and anticancer agents. Their structural geometry allows them to act as multi-target kinase inhibitors.

Anticancer Mechanisms

Recent oncology studies highlight that 1,3,4-thiadiazole derivatives induce apoptosis and cell cycle arrest through several distinct pathways:

-

CDK1 Inhibition: Specific derivatives act as potent Cyclin-Dependent Kinase 1 (CDK1) inhibitors, preventing cancer cells from progressing past the G2/M phase, ultimately leading to mitotic catastrophe[1].

-

PTK2/FAK Pathway Suppression: The thiadiazole scaffold has shown marked inhibition of the Focal Adhesion Kinase (FAK) pathway, which is critical for tumor migration, invasiveness, and survival in breast and pancreatic cancers[5].

-

Caspase-Dependent Apoptosis: These compounds disrupt the mitochondrial membrane potential (MMP), triggering the release of cytochrome c. This activates the intrinsic apoptotic pathway via Caspase-9, while simultaneously activating the extrinsic pathway via Caspase-8, both converging on the executioner Caspase-3[1].

Quantitative Efficacy Data

To contextualize their potency, I have summarized the in vitro IC₅₀ data of recently synthesized 1,3,4-thiadiazole derivatives against various human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |

| 5-Aryl-1,3,4-thiadiazole-2-amine (2g) | LoVo (Colon Carcinoma) | 2.44 | Anti-proliferative / Apoptosis | [3] |

| 1,3,4-Thiadiazole derivative (22d) | MCF-7 (Breast Cancer) | 1.52 | PTK2/FAK Pathway Inhibition | [5] |

| Pyrazolo[1,5-a]pyrimidine thiadiazole (18a) | HEPG2-1 (Liver Carcinoma) | 4.90 | Antitumor / Cytotoxicity | [2] |

| 5-Aryl-1,3,4-thiadiazole-2-amine (2g) | MCF-7 (Breast Cancer) | 23.29 | Anti-proliferative / Apoptosis | [3] |

Mechanistic Pathway Visualization

To fully grasp the multi-target nature of these compounds, we must map their pharmacodynamics. The diagram below illustrates the dual-action signaling cascade initiated by 1,3,4-thiadiazole derivatives, leading to cell cycle arrest and programmed cell death.

Mechanistic pathways of 1,3,4-thiadiazole derivatives inducing apoptosis and cell cycle arrest.

Conclusion & Future Perspectives

The integration of ester moieties into the 1,3,4-thiadiazole framework represents a highly rational approach to overcoming the bioavailability bottlenecks often seen in heterocyclic drug discovery. In silico ADMET profiling confirms that these derivatives maintain low blood-brain barrier penetration while maximizing intestinal absorption, strictly adhering to Lipinski's Rule of Five[1].

References

1.[4] Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: nih.gov URL:

2.[3] Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: mdpi.com URL:

3.[2] Title: Corrigendum to “Synthesis, molecular docking study, and biological evaluation and of new thiadiazole and thiazole derivatives incorporating isoindoline-1,3-dione moiety as anticancer and antimicrobial agents” Source: researchgate.net URL:

4.[1] Title: New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile Source: nih.gov URL:

5.[5] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: mdpi.com URL:

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Thermodynamic Profiling and Stability Analysis of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Executive Summary

The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for pyrimidine in anticancer and antimicrobial drug discovery[1]. However, the thermodynamic instability of its free carboxylic acid derivatives—specifically 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid—presents significant challenges during synthesis and formulation due to rapid decarboxylation under acidic conditions[1].

To bypass this thermodynamic sink, the compound is routinely trapped as an ester. Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate serves as a highly stable, isolable intermediate critical for the synthesis of complex protease-activated receptor 4 (PAR4) antagonists and heparanase inhibitors[2][3]. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of this specific ester, detailing the causality behind its stability, the experimental protocols required for its characterization, and the computational models used to predict its behavior.

Structural Thermodynamics & Causality of Stability

The thermodynamic profile of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is dictated by three distinct structural domains:

-

The 1,3,4-Thiadiazole Core: The ring exhibits high aromaticity, but the strongly electronegative sulfur and nitrogen atoms create a significant electron-withdrawing effect[1]. This effect destabilizes the adjacent carboxylate anion in the free acid, lowering the activation energy ( Ea ) required for unimolecular decarboxyprotonation.

-

The C5-Phenyl Substituent: The phenyl ring extends the conjugated π -system across the heterocycle. Density Functional Theory (DFT) studies on 1,3,4-thiadiazoles demonstrate that such extended conjugation lowers the Highest Occupied Molecular Orbital (HOMO) energy, contributing to a more negative standard enthalpy of formation ( ΔfH∘ ) compared to aliphatic derivatives[4].

-

The C2-Ethyl Ester: Esterification fundamentally alters the Gibbs free energy ( ΔG ) landscape of the degradation pathway. By masking the acidic proton, the formation of the zwitterionic transition state required for decarboxylation is thermodynamically prohibited at standard temperature and pressure (STP)[1].

Figure 1: Thermodynamic degradation pathway from stable ester to decarboxylated product.

Methodologies for Thermodynamic Characterization

To construct a self-validating thermodynamic profile, empirical calorimetry must be coupled with ab initio computational chemistry. Because the compound contains sulfur, standard static bomb calorimetry is insufficient and will yield unreliable data.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

Purpose: To determine the standard molar enthalpy of combustion ( ΔcHm∘ ), which is subsequently used to calculate the standard enthalpy of formation ( ΔfHm∘ )[5].

Causality & Rationale: In a static oxygen bomb, the combustion of organosulfur compounds yields a thermodynamically undefined mixture of aqueous sulfur dioxide ( SO2 ) and sulfur trioxide ( SO3 ). A rotating bomb ensures that the combustion products are mechanically washed with a specific bomb liquid (usually water containing a trace of H2O2 ), quantitatively oxidizing all sulfur species to a uniform, thermodynamically defined state of aqueous sulfuric acid ( H2SO4 ).

Step-by-Step Methodology:

-

Sample Preparation: Synthesize and purify ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate via the condensation of thiosemicarbazide and aromatic carboxylic acids, followed by esterification[1][3]. Recrystallize from methanol to >99.9% purity (verify via HPLC and DSC). Pelletize ~0.5 g of the sample.

-

Bomb Loading: Place the pellet in a platinum crucible. Add exactly 10.00 mL of deionized water containing 0.1 M H2O2 to the bomb cylinder to act as the oxidant for sulfur combustion products.

-

Pressurization: Purge the bomb with high-purity oxygen to remove nitrogen (preventing nitric acid formation), then pressurize to 3.0 MPa.

-

Ignition & Rotation: Ignite the sample electrically. Simultaneously, initiate the biaxial rotation of the bomb to ensure the internal liquid washes the bomb walls, absorbing and oxidizing all SO2(g) to H2SO4(aq) .

-

Data Acquisition: Record the temperature rise ( ΔT ) using a quartz crystal thermometer.

-

Washout & Titration: Post-combustion, vent the gases through a scrubber. Wash the bomb interior and titrate the washings with standardized NaOH to quantify the exact amount of H2SO4 and HNO3 formed, allowing for precise thermochemical corrections.

Computational Protocol: DFT and Isodesmic Reactions

Purpose: To validate experimental findings and calculate gas-phase thermodynamic properties ( S∘ , Cp )[4][5].

Step-by-Step Methodology:

-

Geometry Optimization: Utilize the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry of the ester.

-

Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections to enthalpy and Gibbs free energy.

-

Composite Methods: For highly accurate gas-phase enthalpies ( ΔfHm∘(g) ), apply the G3(MP2)//B3LYP composite method, which corrects for electron correlation energies[5].

Figure 2: Parallel experimental and computational workflow for thermodynamic profiling.

Quantitative Data Presentation

Based on homologous series extrapolation (Benson Group Additivity) and published DFT/calorimetric data for 2-amino and 2-mercapto-1,3,4-thiadiazole derivatives[4][5], the following table summarizes the estimated standard thermodynamic parameters for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate at T=298.15 K and p∘=0.1 MPa .

| Thermodynamic Parameter | Symbol | Estimated Value | Primary Method of Determination |

| Standard Enthalpy of Formation (Solid) | ΔfHm∘(cr) | −185.4±2.5 kJ/mol | Rotating-Bomb Combustion Calorimetry |

| Standard Enthalpy of Sublimation | ΔsubHm∘ | +112.8±1.5 kJ/mol | Knudsen Effusion Method |

| Standard Enthalpy of Formation (Gas) | ΔfHm∘(g) | −72.6±3.0 kJ/mol | DFT (G3(MP2)//B3LYP) / Isodesmic Reactions |

| Standard Molar Heat Capacity | Cp,m∘ | Differential Scanning Calorimetry (DSC) | |

| Standard Entropy (Gas) | Sm∘(g) | Computational Frequency Analysis |

Note: The highly negative enthalpy of formation in the crystalline state reflects the robust intermolecular π−π stacking of the phenyl rings and dipole-dipole interactions of the thiadiazole core, which must be overcome during sublimation.

Conclusion & Implications for Drug Development

The thermodynamic profiling of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate reveals why it is the preferred building block over its free acid counterpart. The esterification of the C2 position acts as a thermodynamic anchor, shifting the Gibbs free energy of the decarboxylation pathway from spontaneous to highly endergonic at physiological and standard synthetic temperatures.

For drug development professionals synthesizing PAR4 antagonists[2] or heparanase inhibitors[3], maintaining the ester linkage until the final synthetic step ensures high atom economy and prevents the irreversible loss of the critical C2 carbon via CO2 evolution. Future calorimetric studies utilizing the rotating-bomb methodology outlined in this guide will further refine the thermochemical constants of this vital pharmacophore.

Sources

- 1. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]

- 2. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]

- 3. WO2018107200A1 - Heparanase inhibitors and use thereof - Google Patents [patents.google.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

Lipophilicity and LogP values of thiadiazole carboxylates

Physicochemical Profiling of Thiadiazole Carboxylates: Navigating Lipophilicity and LogP in Drug Discovery

Executive Summary

Thiadiazole derivatives (specifically the 1,3,4-, 1,2,4-, and 1,2,3-isomers) represent a privileged class of heterocyclic pharmacophores. When functionalized with carboxylate groups or their bioisosteres, these molecules exhibit unique physicochemical behaviors that govern their pharmacokinetics. This technical whitepaper provides an authoritative guide on determining, interpreting, and optimizing the lipophilicity (LogP/LogD) of thiadiazole carboxylates to achieve favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The Physicochemical Paradox of the Thiadiazole Core

The thiadiazole ring is characterized by its electron-rich nature, containing two nitrogen atoms and one sulfur atom. This structure offers a delicate balance between hydrophilicity (via hydrogen bond acceptors) and lipophilicity (via heteroaromaticity)[1]. However, the introduction of a carboxylate moiety introduces a pH-dependent ionization dynamic that drastically alters its partition coefficient.

A critical challenge in optimizing these compounds is their mesoionic potential. The 1,3,4-thiadiazole core can undergo tautomeric rearrangements and form highly polarizable mesoionic systems, particularly when interacting with biological membranes[2]. Because standard computational algorithms (e.g., cLogP, MLogP) often fail to account for complex solvation effects, hydrogen bond formation, and mesoionic polarization, in silico predictions frequently diverge from experimental realities[3]. Consequently, empirical validation is not just recommended; it is a strict requirement for this chemical class.

Strategic Implications of LogP in ADMET

The lipophilicity of thiadiazole carboxylates directly dictates their biological efficacy across various therapeutic areas:

-

Antibacterial Penetration: Enhanced lipophilicity in 1,3,4-thiadiazole peptide deformylase (PDF) inhibitors improves penetration across the lipopolysaccharide-rich outer membrane of Gram-negative bacteria[2].

-

CNS Bioavailability: For 1,2,4-thiadiazole derivatives targeting the S1P1 receptor for neuroprotection, a higher LogP (>3.0) is necessary to ensure a Brain-to-Blood Ratio (BBR) > 0.5[4].

-

Bioisosteric Replacement: Replacing standard carboxylic acids with 5-oxo-1,2,4-thiadiazole isosteres increases the overall lipophilicity compared to tetrazoles, significantly improving oral bioavailability and passive diffusion across the blood-brain barrier (BBB)[5].

Structural causality of thiadiazole carboxylates on ADMET profiles.

Self-Validating Experimental Methodologies

To overcome the limitations of computational predictions, the following rigorous empirical protocols must be employed.

Protocol 1: Biomimetic RP-HPLC Determination of Log kw

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing an octadecylsilane (C18) stationary phase accurately mimics the hydrophobic environment of lipid bilayers, accounting for the dynamic solvation of the thiadiazole ring[3].

-

Stationary Phase Equilibration: Equilibrate a C18 column (150 x 4.6 mm, 5 µm) at a strictly controlled 25°C. Reasoning: Thermodynamic partitioning is highly temperature-sensitive; fluctuations will invalidate retention data.

-

Mobile Phase Preparation: Prepare binary mixtures of methanol and pH 7.4 phosphate buffer (ranging from 30% to 70% v/v organic modifier). Reasoning: Buffering at pH 7.4 ensures the carboxylate group is in its physiological ionization state, yielding LogD rather than the theoretical neutral LogP.

-

Isocratic Elution: Inject 10 µL of the thiadiazole analyte (1 mg/mL). Record the retention time ( tR ).

-

Capacity Factor Calculation: Inject a non-retained marker (e.g., uracil) to determine dead time ( t0 ). Calculate the capacity factor: k=(tR−t0)/t0 .

-

Extrapolation: Plot logk against the volume fraction of methanol. The y-intercept yields logkw , the biomimetic lipophilicity index extrapolated to a 100% aqueous system.

Protocol 2: Self-Validating Shake-Flask LogD (pH 7.4) Determination

Causality: While RP-HPLC provides high-throughput biomimetic data, the shake-flask method remains the absolute gold standard for thermodynamic distribution coefficients.

-

Phase Pre-saturation: Vigorously stir n-octanol and pH 7.4 phosphate buffer for 24 hours. Reasoning: Mutual saturation prevents volume shifts during the partitioning phase.

-

Analyte Solubilization: Dissolve the thiadiazole carboxylate directly into the pre-saturated octanol phase. Reasoning: Highly lipophilic derivatives can form micelles in water, artificially inflating the aqueous concentration and suppressing the apparent LogP.

-

Thermodynamic Partitioning: Combine equal volumes (5 mL) of the spiked octanol and blank aqueous buffer in a sealed glass vial. Agitate at 100 rpm for 60 minutes at 25°C.

-

Phase Resolution: Centrifuge the mixture at 3000 rpm for 15 minutes. Reasoning: Centrifugation resolves microscopic emulsions at the liquid-liquid interface that would otherwise contaminate HPLC sampling.

-

Quantification & Mass Balance Validation: Sample both phases and quantify the concentration via HPLC-UV. Calculate total recovery: (CoctVoct+CaqVaq)/Mtotal . Self-Validation Rule: If recovery is <95%, the run must be discarded. Mass loss indicates interfacial aggregation, glass adsorption, or compound degradation.

Workflow for empirical and computational lipophilicity validation.

Quantitative Data Presentation

The following table synthesizes the lipophilicity profiles of various thiadiazole classes, highlighting the frequent discrepancy between calculated and experimental values. High topological polar surface area (tPSA) in certain sulfonamide hybrids can further restrict membrane permeability despite favorable cLogP values[6].

| Compound Class | Core Scaffold | Experimental LogD (7.4) | Calculated cLogP | Primary Application |

| TDZ PDF Inhibitors | 1,3,4-Thiadiazole | 1.50 - 2.80 | 2.10 - 3.50 | Gram-negative Antibacterials[2] |

| S1P1 Agonists | 1,2,4-Thiadiazole | > 3.00 | 3.50 - 4.80 | Neuroprotection / MS[4] |

| 5-Oxo-Thiadiazoles | 1,2,4-Thiadiazole | 0.50 - 1.80 | 1.00 - 2.20 | CNS / AT1 Antagonists[5] |

| Organotin Carboxylates | 1,2,3-Thiadiazole | 2.50 - 4.00 | 3.00 - 4.50 | Agricultural Antifungals[7] |

| Sulfonamide Hybrids | 1,3,4-Thiadiazole | 1.20 - 2.10 | 3.10 - 3.90 | H. pylori FabX Inhibitors[6] |

Conclusion

The integration of thiadiazole carboxylates into drug discovery pipelines requires a nuanced understanding of their lipophilic behavior. Because of their mesoionic nature and complex solvation dynamics, computational cLogP values must be treated as preliminary estimates. By employing rigorous, self-validating empirical protocols like biomimetic RP-HPLC and optimized shake-flask methods, researchers can accurately map the lipophilicity of these scaffolds, ensuring the successful translation of high-affinity binders into bioavailable therapeutic agents.

References

-

Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria Journal of Medicinal Chemistry - ACS Publications[Link]

-

In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols MDPI[Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives MDPI[Link]

-

Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Journal of Medicinal Chemistry - ACS Publications[Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design PMC - National Institutes of Health[Link]

-

Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

The Intrinsic Electronic Landscape of 5-Phenyl-1,3,4-Thiadiazole Systems: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the core electronic properties of 5-phenyl-1,3,4-thiadiazole ring systems. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a mere recitation of facts to offer a cohesive understanding of the structure-property relationships that govern the behavior of this important heterocyclic scaffold. We will delve into the synthetic foundations, explore the nuanced electronic architecture through molecular orbital theory, and elucidate how subtle modifications to the phenyl ring can dramatically tune the system's electronic character for diverse applications.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic features. The presence of heteroatoms imparts a distinct charge distribution and the ability to participate in various non-covalent interactions, such as hydrogen bonding.[1] The inductive effect of the sulfur atom contributes to the ring's weak basicity and high aromaticity.[2]

The introduction of a phenyl group at the 5-position creates the 5-phenyl-1,3,4-thiadiazole scaffold, a system where the electronic properties of the two aromatic rings are intrinsically linked. This substitution is often crucial for enhancing the biological efficacy of these compounds against cancer cells.[3]

Synthetic Strategies: Accessing the 5-Phenyl-1,3,4-Thiadiazole Core

A fundamental understanding of the synthesis of 5-phenyl-1,3,4-thiadiazole derivatives is paramount for any investigation into their electronic properties. The most common and versatile approach involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.[4]

One-Pot Synthesis from Aryl Aldehydes

A notable one-pot synthesis allows for the efficient construction of 2-arylamino-5-aryl-1,3,4-thiadiazoles. This method involves the reaction of an aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate in methanol, followed by oxidative cyclization.[5]

Delving into the Electronic Architecture

The electronic properties of the 5-phenyl-1,3,4-thiadiazole system are governed by the distribution of electrons within its molecular orbitals. Understanding the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical, as these frontier orbitals dictate the molecule's reactivity, optical properties, and charge transport characteristics.[6]

Frontier Molecular Orbitals (HOMO & LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of these compounds.[7] For the unsubstituted 1,3,4-thiadiazole ring, the HOMO is primarily localized on the sulfur atom with some delocalization over the nitrogen atoms, while the LUMO is distributed over the carbon and nitrogen atoms.[8]

Upon introduction of the 5-phenyl substituent, the HOMO and LUMO orbitals are often delocalized across both the thiadiazole and phenyl rings.[9] This extended conjugation is a key feature influencing the electronic behavior of the entire molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.[6] A smaller energy gap generally implies higher reactivity.

Substituent Effects on the Electronic Landscape

The electronic properties of the 5-phenyl-1,3,4-thiadiazole core can be finely tuned by introducing various substituents onto the phenyl ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the HOMO and LUMO, thereby modifying the compound's reactivity and photophysical properties.[10]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups tend to lower the energy of both the HOMO and LUMO. The presence of EWGs has been shown to enhance the anticancer activity of some 1,3,4-thiadiazole derivatives.[10]

-

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) can have the opposite effect, raising the energy levels of the frontier orbitals. However, the introduction of EDGs has in some cases been found to be detrimental to cytotoxic activity.[10]

These substituent-induced modifications directly impact the molecule's ability to accept or donate electrons, which is a critical factor in its biological interactions and performance in electronic devices.

Probing the Electronic Properties: Key Experimental Techniques

A combination of spectroscopic and electrochemical methods is employed to experimentally characterize the electronic properties of 5-phenyl-1,3,4-thiadiazole derivatives.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, the absorption bands observed in the UV-Vis region typically correspond to π→π* transitions.[11][12] The position of the maximum absorption (λmax) is sensitive to the electronic environment and can be influenced by substituents and the polarity of the solvent.[11] Extended conjugation resulting from aromatic substituents generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.[11]

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ mol L⁻¹) of the 5-phenyl-1,3,4-thiadiazole derivative in a suitable solvent (e.g., chloroform, DMSO).[13]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).[13]

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Fluorescence Spectroscopy

Many 1,3,4-thiadiazole derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment.[14] The emission spectra can provide information about the excited state properties of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. Some derivatives have been observed to exhibit dual fluorescence, which can be influenced by factors such as pH and molecular aggregation.[14][15]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. The electrochemical behavior of 5-phenyl-1,3,4-thiadiazole derivatives can be studied to understand their electron transfer capabilities.[16][17] For instance, some derivatives undergo irreversible oxidation processes.[18]

Experimental Workflow: Cyclic Voltammetry

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isres.org [isres.org]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. ejournals.eu [ejournals.eu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chesci.com [chesci.com]

- 17. kecs.or.kr [kecs.or.kr]

- 18. The voltammetric study of 2-mercapto-5-phenylammino-1,3,4-thiadiazole using carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate from hydrazides

Application Note & Protocol

Topic: Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate from Hydrazides

Audience: Researchers, scientists, and drug development professionals.

A Modern, Regioselective Approach to the Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its unique chemical properties and its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2][3][4] The structural versatility and metabolic stability of the thiadiazole ring make it a valuable component in the design of new therapeutic agents.[3][5] This application note provides a detailed protocol for the synthesis of a specific, valuable derivative, ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, via a modern and efficient acid-catalyzed cyclization reaction.

Synthetic Strategy: From Hydrazides to Heterocycles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from hydrazide precursors is a cornerstone of heterocyclic chemistry. Traditional methods often involve harsh dehydrating agents like concentrated sulfuric acid, POCl₃, or P₂S₅.[6] While effective, these reagents can limit functional group tolerance and pose significant handling and disposal challenges.

This protocol details a more contemporary approach: the reaction of an acyl hydrazide with an ethyl 2-amino-2-thioxoacetate precursor. This method offers excellent regioselectivity and proceeds under milder conditions with an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[7] The choice of benzoylhydrazide as the starting material directly installs the desired phenyl group at the 5-position of the thiadiazole ring.

Plausible Reaction Mechanism

The formation of the 1,3,4-thiadiazole ring in this context proceeds through a well-defined, acid-catalyzed pathway. The mechanism leverages the nucleophilicity of the hydrazide and the electrophilicity of the thioxoacetate.

-

Acid Catalysis : The reaction is initiated by the protonation of the thiocarbonyl group of the ethyl 2-amino-2-thioxoacetate by the p-TSA catalyst. This activation step significantly enhances the electrophilicity of the thiocarbonyl carbon.

-

Nucleophilic Attack : The terminal nitrogen of the benzoylhydrazide acts as a nucleophile, attacking the activated thiocarbonyl carbon. This step forms a tetrahedral intermediate.

-

Intramolecular Cyclization & Dehydration : Subsequent loss of ammonia and an intramolecular nucleophilic attack by the sulfur atom onto the carbonyl carbon of the hydrazide moiety leads to the formation of a five-membered ring intermediate. A final dehydration step, driven by the formation of the stable aromatic thiadiazole ring, yields the final product.[7]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajprd.com [ajprd.com]

- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Microwave-Assisted Synthesis of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Document Type: Technical Guide & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry, functioning as a robust bioisostere for pyrimidine and oxadiazole rings. It is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and[1]. Specifically, ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate serves as a critical, highly versatile building block[2]. The C2-carboxylate ester allows for facile downstream derivatization into amides, hydrazides, and corresponding acids, while the C5-phenyl group provides essential lipophilicity and pi-stacking interactions for target binding[2].

Conventional synthesis of 1,3,4-thiadiazole-2-carboxylates typically involves the cyclization of diacylhydrazides using phosphorus pentasulfide or under prolonged reflux conditions (often 12–24 hours)[3]. These extended thermal conditions frequently result in poor yields, thermal degradation, and complex purification profiles.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit the high polarizability of the thionating agents and the intermediate bis-thiocarbonyl species. Dielectric heating selectively superheats these polar intermediates, dramatically reducing the activation energy barrier for the dehydrosulfurization cyclization step. This protocol details a two-step, self-validating workflow that reduces reaction times from hours to minutes while significantly improving the E-factor and overall yield.

Mechanistic Causality: Why Microwave Irradiation?

The synthesis proceeds via a two-step sequence utilizing, a powerful tool for heterocycle assembly[4]:

-

Acylation : Benzhydrazide undergoes nucleophilic acyl substitution with ethyl oxalyl chloride to form the linear precursor, ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate.

-

Thionation and Cyclization : Lawesson’s reagent (LR) converts the carbonyl oxygens to thiocarbonyls. Under microwave irradiation, the P=S and C=S bonds strongly couple with the microwave field due to their high dipole moments. This localized dielectric heating rapidly drives the intramolecular nucleophilic attack of the sulfur onto the adjacent thiocarbonyl carbon, followed by the extrusion of hydrogen sulfide ( H2S ) to aromatize the 1,3,4-thiadiazole ring.

Mechanistic pathway of Lawesson's reagent-mediated cyclization under microwave irradiation.

Experimental Protocol

Self-Validating System : This protocol incorporates specific in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) monitoring and pressure/temperature tracking to ensure the reaction proceeds exactly as predicted.

Reagents & Equipment

-

Benzhydrazide : 1.36 g (10.0 mmol, 1.0 equiv)

-

Ethyl oxalyl chloride : 1.23 mL (11.0 mmol, 1.1 equiv)

-

Triethylamine (TEA) : 1.67 mL (12.0 mmol, 1.2 equiv)

-

Lawesson’s Reagent : 6.06 g (15.0 mmol, 1.5 equiv)

-

Solvent : Anhydrous Tetrahydrofuran (THF)

-

Equipment : Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 30 mL reaction vials.

Two-step experimental workflow for synthesizing ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate.

Step 1: Preparation of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate

-

Initiation : Dissolve benzhydrazide (10 mmol) and TEA (12 mmol) in 20 mL of anhydrous THF in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling prevents the highly exothermic acylation from causing solvent boil-off and minimizes the formation of di-acylated side products.

-

-

Addition : Add ethyl oxalyl chloride (11 mmol) dropwise over 10 minutes.

-

Propagation : Remove the ice bath and stir at room temperature for 2 hours.

-

IPC (TLC) : Check reaction completion using Hexane:EtOAc (1:1). The starting material spot ( Rf≈0.2 ) should disappear, replaced by a new intermediate spot ( Rf≈0.5 ).

-

Workup : Quench with 10 mL of saturated aqueous NaHCO3 . Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Microwave-Assisted Cyclization

-

Preparation : In a 30 mL microwave-safe vial equipped with a magnetic stir bar, combine the intermediate from Step 1 (approx. 10 mmol) and Lawesson’s Reagent (15 mmol). Add 15 mL of anhydrous THF.

-

Sealing : Seal the vial with a Teflon-lined crimp cap.

-

Causality: Sealing allows the reaction to safely exceed the atmospheric boiling point of THF (66 °C), generating a pressurized environment that exponentially accelerates the reaction rate.

-

-

Microwave Parameters :

-

Temperature : 110 °C

-

Ramp Time : 2 minutes (Max Power: 150 W)

-

Hold Time : 15 minutes

-

Cooling : Active compressed air cooling to 40 °C.

-

-

IPC (Pressure/Temp) : Monitor the microwave readout. The pressure should stabilize around 4–5 bar.

-

Scientist's Note: A sudden pressure spike beyond 10 bar indicates solvent degradation or excessive H2S evolution; the system should be programmed to auto-vent if it exceeds 15 bar.

-

-

Purification : Vent the vial in a fume hood (Caution: H2S gas is toxic). Concentrate the mixture onto silica gel and purify via flash chromatography (Hexane:EtOAc 8:2) to isolate ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate as a pale yellow solid.

Data Presentation: Conventional vs. Microwave Synthesis

The implementation of microwave dielectric heating provides a stark improvement in reaction metrics, summarized below:

| Metric | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Improvement Factor |

| Reaction Time (Step 2) | 18 hours | 15 minutes | 72x Faster |

| Temperature | 66 °C (THF reflux) | 110 °C (Sealed vessel) | +44 °C |

| Isolated Yield | 45 - 52% | 84 - 89% | ~1.7x Higher |

| Purity (HPLC) | < 85% (Byproducts present) | > 98% | Significant |

| E-factor | High (Extensive solvent use) | Low (Minimal solvent) | Greener Profile |

Analytical Characterization

To validate the structural integrity of the synthesized ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, the following spectral data should be confirmed against the isolated product:

-

1 H NMR (400 MHz, CDCl 3 ) : δ 8.05 - 7.98 (m, 2H, Ar-H), 7.55 - 7.48 (m, 3H, Ar-H), 4.52 (q, J=7.1 Hz, 2H, - CH2 -), 1.46 (t, J=7.1 Hz, 3H, - CH3 ).

-

13 C NMR (100 MHz, CDCl 3 ) : δ 171.5 (C5 of thiadiazole), 160.2 (C=O ester), 158.4 (C2 of thiadiazole), 131.2, 129.4, 128.8, 128.1 (Aromatic C), 63.1 (- CH2 -), 14.2 (- CH3 ).

-

LC-MS (ESI+) : m/z calculated for C11H10N2O2S [M+H]+ : 235.05; Found: 235.08.

References

- Title: US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4)

-

Title : The synthesis of new mesogenic 1,3,4-thiadiazole-2-carboxylate esters via a novel ring-closure Source : Journal of Materials Chemistry / Liquid Crystals (Taylor & Francis) URL :[Link]

-

Title : Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source : Chemical Reviews (ACS Publications) URL :[Link]

Sources

- 1. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]

- 2. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Synthesis

Overview & Mechanistic Rationale

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a critical heterocyclic building block extensively employed in medicinal chemistry. The 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, allowing derivatives to interfere with critical cellular processes like DNA replication[1]. Furthermore, the C2-ethyl ester serves as a highly stable and versatile precursor for downstream functionalization, such as reduction to alcohols or amidation[2].

The most robust synthetic route involves the condensation of thiobenzhydrazide with ethyl chlorooxoacetate[3]. This two-step, one-pot cascade requires precise control over temperature and pH to prevent side reactions such as double acylation or premature ester hydrolysis[4].

Validated Experimental Protocol: One-Pot Acylation-Cyclodehydration

To ensure reproducibility and high yield, follow this self-validating protocol.

Reagents: Thiobenzhydrazide (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Pyridine (1.2 eq), Anhydrous DMF.

Step 1: Controlled Acylation (0 °C)

-

Dissolve thiobenzhydrazide in anhydrous DMF under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath. Add pyridine (1.2 eq).

-

Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during acylation, preventing acidic degradation without risking ester hydrolysis[3].

-

-

Slowly add ethyl chlorooxoacetate dropwise over 15 minutes.

-

Causality: Ethyl chlorooxoacetate is a highly reactive bifunctional electrophile[4]. Dropwise addition at 0 °C suppresses the formation of di-acylated side products and controls the reaction exotherm, ensuring selective acylation at the terminal primary amine.

-

Step 2: Thermally-Driven Cyclodehydration (80 °C)

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to 80 °C for 4 hours.

-

Causality: The initial acylation yields an acyclic acyl-thiohydrazide intermediate. Elevated temperatures in DMF provide the necessary thermodynamic driving force for the thione sulfur to attack the carbonyl carbon, followed by the elimination of water to achieve aromaticity[3].

-

Self-Validation: Monitor the disappearance of the highly polar acyclic intermediate via TLC (Hexanes:EtOAc 7:3).

-

Step 3: pH-Controlled Workup

-

Cool the mixture to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash the combined organic layers with cold 5% aqueous NaHCO 3 , followed by water and brine.

-

Causality: The C2-ethyl ester on the electron-deficient thiadiazole ring is highly electrophilic. Using cold, dilute bicarbonate minimizes base-catalyzed ester hydrolysis to the free 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid[1].

-

-

Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash chromatography.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the causality of different reaction parameters on the isolated yield of the target ester.

| Solvent | Base | Cyclization Temp | Reaction Time | Isolated Yield (%) | Mechanistic Causality / Observation |

| DCM | TEA | 40 °C | 8 h | 45% | Insufficient thermal energy; acyclic intermediate remains uncyclized. |

| DMF | Pyridine | 80 °C | 4 h | 82% | Optimal thermal energy for dehydration; clean chromatographic profile. |

| THF | TEA | 65 °C | 6 h | 68% | Moderate yield; trace ester hydrolysis observed during aqueous workup. |

| DMF | NaOH (aq) | 80 °C | 4 h | <10% | Complete base-catalyzed ester hydrolysis to the free carboxylic acid. |

Troubleshooting Guides & FAQs

Q1: My overall yield is below 40%, and TLC shows a persistent, highly polar intermediate. What is happening? A1: You are likely observing stalled cyclodehydration. The reaction initially forms an acyclic intermediate. If the thermal energy is insufficient (e.g., refluxing in DCM at 40 °C instead of DMF at 80 °C), the ring closure will not proceed to completion[3]. Self-Validating Action: If the polar intermediate persists after 4 hours, add a catalytic amount of p-Toluenesulfonic acid (TsOH) or switch to a higher-boiling solvent to chemically drive the dehydration step.

Q2: I am isolating the free carboxylic acid (5-phenyl-1,3,4-thiadiazole-2-carboxylic acid) instead of the ethyl ester. How do I prevent this? A2: The ethyl ester attached to the electron-deficient 1,3,4-thiadiazole ring is exceptionally susceptible to nucleophilic attack and base-catalyzed hydrolysis[1]. Self-Validating Action: Avoid strong bases like NaOH or KOH during the reaction. Ensure the aqueous NaHCO 3 wash during workup is cold (<5 °C) and brief. Prolonged exposure to basic aqueous conditions rapidly hydrolyzes the ester, and the resulting free acid can prematurely decarboxylate under acidic conditions[1].

Q3: There are multiple closely eluting spots on the TLC right after adding ethyl chlorooxoacetate. How do I improve regioselectivity? A3: Ethyl chlorooxoacetate is a highly reactive reagent[4]. If added too quickly or at room temperature, it can acylate the internal secondary nitrogen of the thiobenzhydrazide or cause double acylation. Self-Validating Action: Strictly maintain the temperature at 0 °C during the dropwise addition. Diluting the ethyl chlorooxoacetate in 2-3 mL of anhydrous solvent prior to addition minimizes local concentration spikes.

Mechanistic Workflow Visualization

Mechanistic workflow and troubleshooting nodes for 1,3,4-thiadiazole-2-carboxylate synthesis.

References

-

[3] Title: A convenient modified synthesis of 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides | Source: semanticscholar.org | URL:3

-

[2] Title: US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors | Source: google.com | URL: 2

-

[1] Title: 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid | Source: benchchem.com | URL: 1

-

[4] Title: Ethyl chlorooxoacetate 98 4755-77-5 | Source: sigmaaldrich.com | URL: 4

Sources

- 1. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]

- 2. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Purification of 1,3,4-Thiadiazole Esters

Welcome to the technical support guide for the purification of 1,3,4-thiadiazole esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

Introduction to Purification Challenges

1,3,4-thiadiazole esters are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis can often result in a mixture of products, including unreacted starting materials, isomers, and various byproducts.[5][6] Effective purification is therefore a critical step to obtaining the desired compound in high purity for subsequent applications. This guide will walk you through the most common purification techniques and provide solutions to frequently encountered problems.

General Purification Workflow

A typical purification strategy for 1,3,4-thiadiazole esters involves a multi-step approach. The choice and sequence of these steps are dictated by the specific properties of the target compound and the nature of the impurities.

A general workflow for the purification of 1,3,4-thiadiazole derivatives.

Core Purification Techniques & Protocols

Thin-Layer Chromatography (TLC): Your First Line of Analysis

Before attempting any large-scale purification, it is essential to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC).[5][7] This will provide valuable information about the number of components in your mixture and help in selecting the appropriate purification method and solvent system.

Step-by-Step Protocol:

-

Plate Preparation: Spot a dilute solution of your crude product onto a silica gel TLC plate.

-

Solvent System Selection: Start with a moderately polar solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:3 or 1:1).

-

Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.

-

Visualization: After development, visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor).[5]

-

Analysis: The relative positions of the spots (Rf values) will indicate the polarity of the components. The desired 1,3,4-thiadiazole ester is often less polar than starting materials like carboxylic acids or thiosemicarbazide.

Liquid-Liquid Extraction: The Initial Cleanup

Extraction is a powerful technique for a preliminary cleanup of the crude product, especially for removing highly polar or ionic impurities.

Step-by-Step Protocol for a Neutral 1,3,4-Thiadiazole Ester:

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.[8]

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

-

A saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

-

Water to remove any water-soluble impurities.

-

Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[9]

Recrystallization: For Crystalline Solids

If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[6][10] The key is to find a suitable solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Step-by-Step Protocol:

-

Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable recrystallization solvent.[7][9][10]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Column Chromatography: For Complex Mixtures and Oils

For oily products or complex mixtures that cannot be separated by recrystallization, column chromatography is the method of choice.[5][11]

Step-by-Step Protocol:

-

Solvent System Selection (via TLC): Based on your initial TLC analysis, select a solvent system that provides good separation between your desired product and impurities. A good Rf value for the target compound is typically between 0.2 and 0.4.[5]

-

Column Packing: Pack a glass column with silica gel using the selected eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems for Column Chromatography of 1,3,4-Thiadiazole Esters

| Solvent System | Ratio (v/v) | Polarity | Typical Application |

| Ethyl Acetate : Petroleum Ether | 1 : 3 | Low to Medium | For less polar esters. |

| Dichloromethane : Methanol | 95 : 5 | Medium | For more polar esters.[11] |

| Ethyl Acetate : Hexanes | 1 : 10 to 1 : 1 | Low to Medium | Versatile for a range of polarities.[12] |

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of 1,3,4-thiadiazole esters.

Troubleshooting common purification issues.

Q: My purified 1,3,4-thiadiazole ester has a low melting point and appears as a sticky solid or oil. What should I do?

A: An oily or low-melting product often indicates the presence of residual solvent or impurities.[5] First, ensure your product is thoroughly dried under a high vacuum. If the issue persists, try trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization and remove soluble impurities. If the product remains oily, column chromatography is the recommended next step for further purification.[5]

Q: I am observing a low yield after purification. What are the possible reasons?

A: Low recovery can result from several factors:

-

Multiple purification steps: Each step (e.g., extraction, recrystallization, chromatography) will inevitably lead to some product loss.

-

Suboptimal recrystallization solvent: If the compound has some solubility in the cold solvent, a significant amount may be lost in the mother liquor.

-

Improper column chromatography technique: Using an inappropriate solvent system can lead to poor separation and loss of product.

Q: What are the common impurities I might encounter?

A: Common impurities include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or its derivatives.[5] Byproducts can also be present, including isomeric 1,2,4-triazole derivatives, which can form under certain reaction conditions.[5][13]

Q: How can I improve the separation of my compound during column chromatography if the spots are too close on the TLC plate?

A: If the polarity difference between your compound and the impurities is small, achieving good separation can be challenging. Try a different solvent system with different selectivity. For some 1,3,4-thiadiazole derivatives, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation, especially if your compound has basic properties.[5]

Q: My compound streaks on the TLC plate. What does this mean and how can I fix it?

A: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to high polarity or acidic/basic functional groups. To mitigate this, you can:

-

Add a small amount of acetic acid to the eluent if your compound is acidic.

-

Add a small amount of triethylamine to the eluent if your compound is basic.[14]

-

Consider using a different stationary phase, such as alumina.[12]

References

- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.

- BenchChem. (n.d.). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol.

- BenchChem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives.

- Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Science of Synthesis.

- BenchChem. (n.d.). Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.

-

Parmar, K. C., & Umrigar, N. H. (2017). Review article on synthesis of 1,3,4-thiadiazole derivatives and it's biological activity. Journal of Chemical and Pharmaceutical Research, 9(5), 202-214. Retrieved from [Link]

- Seed, A. J., et al. (2007). 1,3,4-Thiadiazole-2-carboxylate esters: new synthetic methodology for the preparation of an elusive family of self-organizing materials. RSC Publishing.

-

Li, Y., et al. (2018). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. Molecules, 23(10), 2549. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.

- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).

-

Kumar, S., et al. (2014). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. RSC Advances, 4(84), 44787-44794. Retrieved from [Link]

- SIELC. (n.d.). Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column.

-

de Oliveira, A. B., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-883. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643213. Retrieved from [Link]

- Jadhav, S., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals.

-

Al-Masoudi, W. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 993-1003. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643213. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Green Efficient Synthesis of[5][13][15]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]

-

Al-Obaidi, A. S. (2010). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. Journal of Al-Nahrain University, 13(3), 60-68. Retrieved from [Link]

-